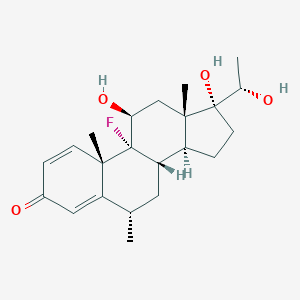

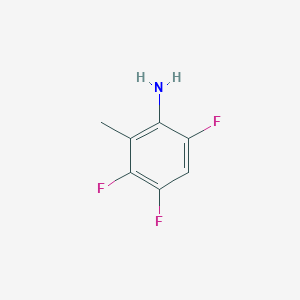

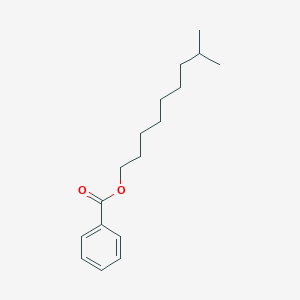

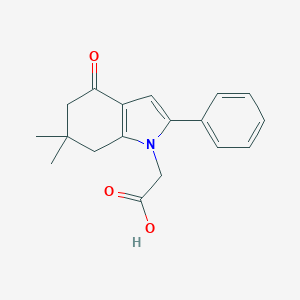

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest belongs to a class of organic molecules that feature a complex structure with indole and acetic acid moieties. These structures are significant in medicinal chemistry and organic synthesis due to their biological relevance and synthetic versatility.

Synthesis Analysis

A new method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids involves alkylation of cyclic 1,3-diketones followed by cyclization with primary amines and acid hydrolysis to yield the desired indol-3-ylacetic acids (Dudinov, Kozhinov, & Krayushkin, 2001).

Molecular Structure Analysis

The molecular structure of acetic acid clathrates and related compounds reveals intricate intramolecular contacts and hydrogen bonding, providing insights into the spatial arrangement and potential reactivity of the compound (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Reactions and Properties

Novel derivatives showcasing potential biological activity highlight the chemical reactivity of compounds with similar structural frameworks. These include reactions with formaldehyde and secondary amines to afford Mannich bases, indicating a broad spectrum of chemical modifications and reactivities (Havaldar & Patil, 2008).

Physical Properties Analysis

The synthesis of derivatives through chemoenzymatic methods sheds light on the physical properties of similar compounds, emphasizing the role of enantiomeric purity and reaction conditions on the final product characteristics (Demir, Caliskan, & Şahin, 2007).

Chemical Properties Analysis

Investigations into the antimicrobial and anticancer potential of indole derivatives further elucidate the chemical properties of compounds within this structural realm. This includes the synthesis and evaluation of compounds for their biological activities, revealing the chemical versatility and potential therapeutic applications of these molecules (Sharma et al., 2012).

科学研究应用

Biochemical and Clinical Impact of Organic Uremic Retention Solutes

A narrative review summarized the biological/biochemical impact of various uremic retention solutes, including indole acetic acid. These compounds are classified based on their physico-chemical characteristics and have been found to affect numerous biological systems, potentially contributing to the uremic syndrome. The review highlights the complexity of disorders where multiple factors, including indole acetic acid, play a role in a multi-system complication profile, emphasizing the need for a holistic approach in treating such conditions (Vanholder et al., 2018).

Bacterial Catabolism of Indole-3-Acetic Acid

The study explores how bacteria can catabolize or assimilate indole-3-acetic acid (IAA), a molecule known for its role as a plant growth hormone. This research highlights the environmental presence of IAA and the benefits its degradation can offer to bacterial hosts, suggesting potential biotechnological applications in managing IAA-related pathologies in plants and humans (Laird et al., 2020).

Organic Acids Assisted Phytoextraction of Heavy Metals

This review discusses the application of organic acids, including acetic acid, in enhancing metal uptake by plants, thereby facilitating the phytoextraction of heavy metals. The use of organic acids can increase metal mobilization and bioavailability in soil, offering a green and effective strategy for remediation of contaminated sites (Tauqeer et al., 2017).

The Double and Triple Role of Organic Acids in Organic Synthesis

A study on deep eutectic mixtures (DESs), including dimethyl urea and L-(+)-tartaric acid, showcases their multifaceted roles as solvent, catalyst, and/or reagent in organic transformations. This highlights the potential of organic acids in promoting sustainable and green chemistry by offering an alternative to volatile organic solvents in synthetic processes (Ali et al., 2021).

Effects of Auxin and Gibberellic Acid on Algal Growth

Research on the effects of indole-acetic acid and gibberellic acid on algae suggests that these compounds, known for their profound biological effects on higher plants, also have activity on simpler organisms like algae. This indicates the wide-ranging impact of indole derivatives on plant and algal physiology, offering insights into their roles beyond higher plants (Conrad et al., 1959).

属性

IUPAC Name |

2-(6,6-dimethyl-4-oxo-2-phenyl-5,7-dihydroindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2)9-15-13(16(20)10-18)8-14(19(15)11-17(21)22)12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIZSGZCNDDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2CC(=O)O)C3=CC=CC=C3)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350573 |

Source

|

| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid | |

CAS RN |

121626-22-0 |

Source

|

| Record name | (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。